![molecular formula C9H11BO6 B578529 2-Borono-4,5-dimethoxybenzoic acid CAS No. 1256345-91-1](/img/structure/B578529.png)
2-Borono-4,5-dimethoxybenzoic acid
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Overview
Description
2-Bromo-4,5-dimethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative . It may be used as a starting material for the synthesis of norathyriol and urolithins .
Synthesis Analysis
A method for preparing 2-bromo-4,5-dimethoxybenzoic acid involves reacting relatively inexpensive 3,4-dimethoxy-toluene with sulfuric acid, hydrogen peroxide, and a metal bromide for directed bromination to obtain 2-bromo-4,5-dimethoxy toluene. Then, 2-bromo-4,5-dimethoxy toluene is oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to prepare 2-bromo-4,5-dimethoxybenzoic acid .Chemical Reactions Analysis
2-Bromo-4,5-dimethoxybenzoic acid may be used as a starting material for the synthesis of norathyriol and urolithins . A reaction condition involves a mixture of resorcinol 1 and 2-bromo-4,5-dimethoxybenzoic acid .Physical And Chemical Properties Analysis
2-Bromo-4,5-dimethoxybenzoic acid is a solid with a melting point of 188-190 °C .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Compounds
“2-Borono-4,5-dimethoxybenzoic acid” is utilized as a starting material in the synthesis of norathyriol and urolithins . These compounds have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties. The boronic acid group in the compound provides a reactive site for coupling reactions, which is a crucial step in the creation of complex molecules for pharmacological research.
Safety and Hazards
properties
IUPAC Name |
2-borono-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,13-14H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKCKAPUQPJHJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(=O)O)OC)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681629 |
Source
|
Record name | 2-Borono-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxy-4,5-dimethoxyphenylboronic acid | |
CAS RN |
1256345-91-1 |
Source
|
Record name | Benzoic acid, 2-borono-4,5-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Borono-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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